Dimethyl phthalate

Catalog No.
S526203
CAS No.
131-11-3
M.F
C10H10O4
C6H4(COOCH3)2
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl phthalate

CAS Number

131-11-3

Product Name

Dimethyl phthalate

IUPAC Name

dimethyl benzene-1,2-dicarboxylate

Molecular Formula

C10H10O4
C6H4(COOCH3)2
C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3

InChI Key

NIQCNGHVCWTJSM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C(=O)OC

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 4,000 mg/L at 25 °C
Miscible with alcohol, ether, chloroform. Practically insoluble in petroleum ether, and other paraffin hydrocarbons.
Solubility in mineral oil at 20 °C: 0.34 g/100 g
Miscible with ethanol, ethyl ether; soluble in benzene; slightly soluble in carbon tetrachloride
Readily soluble in organic solvents, alcohols, esters, ketones, chlorinated hydrocarbons. Slightly soluble in some types of mineral oil.
Solubility in water, g/100ml at 20 °C: 0.43
0.4%

Synonyms

dimethyl phthalate, dimethyl phthalate, conjugate diacid, dimethylphthalate

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC

Description

The exact mass of the compound Dimethyl phthalate is 194.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.02 min water, 4,000 mg/l at 25 °cmiscible with alcohol, ether, chloroform. practically insoluble in petroleum ether, and other paraffin hydrocarbons.solubility in mineral oil at 20 °c: 0.34 g/100 gmiscible with ethanol, ethyl ether; soluble in benzene; slightly soluble in carbon tetrachloridereadily soluble in organic solvents, alcohols, esters, ketones, chlorinated hydrocarbons. slightly soluble in some types of mineral oil.solubility in water, g/100ml at 20 °c: 0.430.4%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15398. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Film forming; Plasticiser; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyl phthalate is an organic compound classified as a phthalate ester, with the chemical formula C10H10O4. It appears as a colorless, oily liquid that is soluble in organic solvents but has limited solubility in water (approximately 4 g/L) . This compound is primarily utilized as a plasticizer, solvent, and insect repellent, particularly in agricultural settings for livestock . Dimethyl phthalate is recognized for its low acute toxicity, with an oral LD50 ranging from 4390 to 8200 mg/kg in rats and a dermal LD50 of 38000 mg/kg .

The mechanism of action of DMP depends on its application. Here are two potential areas of research:

  • Insect Repellent: DMP disrupts the insect nervous system, acting as a repellent for mosquitoes and flies []. The exact mechanism is still being elucidated, but it might involve interactions with insect odor receptors or neurotransmitters [].
  • Plasticizer: In cellulose acetate phthalate (CAP), DMP acts as a plasticizer, modifying the material's flexibility and allowing its use for enteric coatings in pharmaceuticals []. The mechanism involves DMP interacting with the polymer chains of CAP, altering their interactions and physical properties.

DMP exposure can pose health risks:

  • Toxicity: Studies suggest moderate acute toxicity upon ingestion or inhalation []. Chronic exposure might have hormonal or developmental effects, requiring further research [].
  • Flammability: DMP is combustible with a flash point of 158 °C [].
  • Reactivity: Can react violently with strong oxidizing agents [].

Solvent and Reference Material

  • Dissolving Non-polar Substances: DMP's non-polar nature makes it a valuable solvent for dissolving substances like oils, resins, and other organic compounds that are insoluble in water []. This property allows researchers to study these materials in solution-based experiments.
  • Calibration and Standardization: DMP's well-defined chemical structure and characteristic properties make it a suitable reference material for various analytical techniques. Researchers can use it to calibrate instruments and standardize procedures for accuracy and consistency in their studies [].

Environmental Research

  • Wastewater Treatment Studies: DMP serves as a model pollutant in wastewater treatment research. Scientists investigate various methods for DMP degradation and removal from contaminated water. This helps develop more efficient wastewater treatment processes for eliminating endocrine-disrupting compounds (EDCs) []. One such method involves using ultraviolet (UV) light and hydrogen peroxide (H2O2) to break down DMP molecules [].

Note

DMP itself is classified as an EDC, meaning it can mimic hormones and potentially disrupt hormonal functions in organisms [].

Material Science Research

  • Plasticizer Research and Development: DMP's plasticizing properties have been explored in the development of new materials. By incorporating DMP into polymers, researchers can improve their flexibility and workability []. However, due to concerns about potential health effects of DMP, research in this area is likely focused on developing safer alternatives.

The synthesis of dimethyl phthalate typically involves the esterification of phthalic anhydride with methanol. This reaction can be catalyzed by strong acids, such as sulfuric acid or various Lewis acids, including titanium or zirconium complexes . The process requires excess methanol to ensure complete conversion, with the unreacted methanol removed through distillation . Dimethyl phthalate can also undergo hydrolysis under acidic or basic conditions, resulting in the formation of phthalic acid and methanol .

The primary method for synthesizing dimethyl phthalate is through the esterification of phthalic anhydride with methanol. The reaction conditions typically involve:

  • Catalysts: Strong acids (e.g., sulfuric acid) or Lewis acids (e.g., titanium complexes).
  • Excess Methanol: To drive the reaction to completion.
  • Distillation: To remove unreacted methanol after synthesis.

This method is effective for producing high-purity dimethyl phthalate suitable for various applications .

Dimethyl phthalate has a wide range of applications, including:

  • Plasticizer: Used in cellulose esters and some plastics.
  • Solvent: Employed in coatings, adhesives, and inks.
  • Insect Repellent: Commonly used as an ectoparasiticide for livestock.
  • Cosmetics: Functions as a fragrance ingredient in personal care products .

Due to its volatility, it is less frequently used as a plasticizer for polyvinyl chloride compared to other phthalates .

Research on dimethyl phthalate's interactions with biological systems indicates that it can affect metabolic pathways and enzyme activities. For instance:

  • In Pseudomonas fluorescens, dimethyl phthalate inhibited glucose utilization and altered gene expression related to energy metabolism.
  • In zebrafish studies, exposure led to oxidative stress and reduced activity of key antioxidant enzymes like catalase and superoxide dismutase .

These findings highlight the potential environmental impact and biological activity of dimethyl phthalate.

Dimethyl phthalate is part of a broader class of phthalates, which are esters derived from phthalic acid. Here are some similar compounds:

Compound NameChemical FormulaCommon UsesUnique Features
Diethyl phthalateC12H14O4Plasticizer in cosmetics and PVCHigher molecular weight than DMP
Diisononyl phthalateC27H46O4Plasticizer in flexible PVCLong-chain structure; less volatile
Di-n-butyl phthalateC16H22O4Plasticizer in adhesives and paintsHigher boiling point; more viscous
Benzyl butyl phthalateC19H20O4Used in plastics and coatingsAromatic compound; different properties

Dimethyl phthalate is unique due to its low molecular weight and volatility compared to other common phthalates, making it less suitable for use as a plasticizer in certain applications but valuable in others like insect repellents and cosmetic formulations .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dimethyl phthalate appears as a water-white liquid without significant odor. Denser than water and insoluble in water. Hence sinks in water. Flash point 300 °F. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of products including plastics, insect repellents, safety glass, and lacquer coatings.
Liquid
Colorless, oily liquid with a slight, aromatic odor; Note: A solid below 42 degrees F; [NIOSH]
COLOURLESS OILY LIQUID.
Colorless, oily liquid with a slight, aromatic odor.
Colorless, oily liquid with a slight, aromatic odor. [Note: A solid below 42 °F.]

Color/Form

Pale yellow
Colorless, oily liquid [Note: A solid below 42 degrees F]

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Boiling Point

542.7 °F at 760 mmHg (NTP, 1992)
283.7 °C at 760 mm Hg
BP: 232.7 °C at 200 mm Hg; 210.0 °C at 100 mm Hg; 194.0 °C at 60 mm Hg; 182.8 °C at 40 mm Hg; 164.0 °C at 20 mm Hg; 147.6 °C at 10 mm Hg; 131.8 °C at 5 mm Hg; 100.3 °C at 1.0 mm Hg
284 °C
543 °F

Flash Point

295 °F (NTP, 1992)
146 °C
295 °F (146 °C) (Closed cup)
146 °C c.c.
295 °F

Heavy Atom Count

14

Vapor Density

6.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
6.69 (Air = 1)
Relative vapor density (air = 1): 6.69
6.69

Density

1.1905 at 68 °F (USCG, 1999) - Denser than water; will sink
1.196 at 15.6 °C/15.6 °C; 1.1940 at 20 °C/20 °C; 1.189 at 25 °C/25 °C
Bulk density 9.93 lb/gal at 68 °F.
Relative density (water = 1): 1.19
1.19

LogP

1.6 (LogP)
log Kow = 1.60
1.47/2.12

Odor

Slight aromatic odor

Decomposition

Hazardous decomposition products: toxic gases and vapors (such as carbon monoxide) may be released in a fire involving dimethylphthalate.
When heated to decomp it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

32 °F (NTP, 1992)
5.5 °C
32 °F
42 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08X7F5UDJM

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1920 of 2001 companies (only ~ 4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Dimethyl phthalate (also known as DMP) is a colorless, oily liquid. DMP is highly soluble in water. It is naturally produced by a fungus that grows on rice. USE: DMP is a commercially important chemical used to increase the flexibility of plastics and rubber. It is also used in rocket fuel, lacquers, coating agents, safety glass and in molding powders. EXPOSURE: Workers that use or produce DMP may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by eating food and drinking liquids stored in plastic containers containing DMP or from skin contact with products containing DMP. If DMP is released to the environment it will not bind to particles in soil and water. It is expected to move through soil. It is not expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It will build up in low to moderate amounts in aquatic organisms. If DMP is released to the air it will be broken down by reactions with other chemicals. RISK: Eye irritation has been reported in humans with direct eye contact to DMP or DMP mists in the air. Irritation and burning of the mouth and throat, vomiting, diarrhea, and dizziness can occur with DMP ingestion. High oral doses can cause coma. Irritation of the throat and lungs, coughing, and difficulty breathing can occur after breathing DMP mists. A few cases of skin allergies have been reported following skin contact to DMP. Skin irritation was observed in some laboratory animals following repeat skin contact with DMP. Decreased body weight, kidney damage, and impaired liver function occurred in laboratory animals repeatedly fed very high oral doses or exposed to high levels of DMP in air or on the skin. Birth defects and abortions did not occur in laboratory animals at very high oral or skin doses of DMP during pregnancy. The potential effect of DMP exposure on fertility in animals has not been studied. No evidence of cancer was observed in a small number of laboratory rats fed very high doses of DMP in the diet over their lifetime. DMP did not increase the number of skin tumors caused by a known cancer-causing chemical (dimethylbenzanthracene). The U.S. EPA IRIS program determined that DMP is not classifiable as to human carcinogenicity based on no human data and inadequate data in laboratory animals. The potential for DMP to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Fixatives

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BX - Other insecticides and repellents
P03BX02 - Dimethylphthalate

Vapor Pressure

1 mmHg at 212.5 °F ; 5 mmHg at 269.2 °F; 10 mmHg at 297.7 °F (NTP, 1992)
0.0031 [mmHg]
VP: <0.01 mm Hg at 20 °C
3.08X10-3 mm Hg at 25 °C /from experimentally-derived coefficients/
Vapor pressure, Pa at 20 °C: 0.8
0.01 mmHg

Pictograms

Irritant

Irritant

Other CAS

131-11-3

Absorption Distribution and Excretion

/After/ oral admin of (14)C dimethyl phthalate to rats or mice, radioactivity was found in the blood and various tissues. Maximum values for radioactivity were observed within 1 hr. Tissue radioactivity was highest in the kidneys, followed in decreasing order by the liver, fat, and spleen. After 24 hr, 91% of the admin dose had been excreted in the urine and 4.1% in the feces.
The percutaneous absorption of a series of phthalate esters, dimethylphthalate, diethylphthalate, dibutyl phthalate, and di-(2-ethylhexyl) phthalate, was measured through human and rat epidermal membranes mounted in glass diffusion cells. The esters were applied directly to the epidermal membranes. Following application to the membranes, a lag phase followed by a linear phase of absorption was detected for each phthalate diester. Human skin was less permeable than rat skin for all four diesters. There appeared to be a trend to an increasing lag time with increasing molecular weight, but this relationship did not always hold true. The phthalate diesters were determined to have a 300 fold range of aqueous solubility and a wide range of lipophilicity. Once the diesters had contacted the human epidermal membrane, a slight increase in the permeability of the skin was detected. Relatively large changes in permeability were detected in the membrane following exposure.
This study examined the extent of dermal absorption of a series of phthalate diesters in the rat. Those tested were dimethyl, diethyl, dibutyl, diisobutyl, dihexyl, di(2-ethylhexyl), diisodecyl, and benzyl butyl phthalate. Hair from a skin area (1.3 cm in diameter) on the back of male F344 rats was clipped, the 14(C)phthalate diester was applied in a dose of 157 mumol/kg, and the area of application was covered with a perforated cap. The rat was restrained and housed for 7 days in a metabolic cage that allowed separate collection of urine and feces. Urine and feces were collected every 24 hr, and the amount of (14)C excreted was taken as an index of the percutaneous absorption. At 24 hr, diethyl phthalate showed the greatest excretion (26%). As the length of the alkyl side chain increased, the amount of (14)C excreted in the first 24 hr decreased signficantly. The cumulative percentage dose excreted in 7 days was greatest for diethyl, dibutyl, and diisobutyl phthalate, about 50-60% of the applied (14)C; and intermediate (20-40%) for dimethyl, benzyl butyl, and dihexyl phthalate. Urine was the major route of excretion of all phthalate diesters except for diisodecyl phthalate. This compound was poorly absorbed and showed almost no urinary excretion. After 7 days, the percentage dose for each phthalate that remained in the body was minimal showed no specific tissue distribution. Most of the unexcreted dose remained in the area of application. These data show that the structure of the phthalate diester determines the degree of dermal absorption. Absorption maximized with diethyl phthalate and then decreased significantly as the alkyl side chain length increased.
DMP is readily absorbed from the skin, intestinal tract, the peritoneal cavity, and lung.
For more Absorption, Distribution and Excretion (Complete) data for DIMETHYL PHTHALATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Intestinal extracts from man, ferrets and the baboon, as well as liver extracts from the latter 2 species, break down dimethyl phthalate to the monoester.
In vitro studies on metabolism of dimethylphthalate, dibutyl phathalate, di-n-octyl phthalate ... and diethylhexyl phthalate by rat liver and kidney liver homogenates have demonstrated that the lower the molecular weight of phthalate ester the faster the rate of metabolism. Rate of degradation of esters by rat kidney homogenates was relatively slow when compared with that by liver homogenates.
Of a single dose of 120 mg dimethyl phthalate admin to rats by stomach tube, 44.6% was detected in the urine, consisting of 77.5% as the monomethyl ester with 14.4% as 0-phthalate acid and 8.1% as intact dimethyl phthalate.
... In a host-mediated mutagenesis assay, rats were injected ip with dimethyl phthalate (DMP) (2 g/kg body weight); urine was collected for 24 hr, extracted, and analyzed for ... phthalic acid-containing derivatives. The extracted urine ... contained an equivalent of 1.96 mg phthalate/mL urine. More than 97% of the phthalic acid-containing derivatives present in the extracted urine consisted of the nonmutagenic metabolite of DMP, monomethyl phthalate (MMP). In vitro experiments showed that rat liver homogenates hydrolyzed 93% of carbonyl-labeled (14)C-DMP (7.7 mM) to MMP in 2 hr and bound 0.07 nmol of ((14)C)phthalate/mg liver macromolecules. By contrast, rat epidermal homogenates metabolized only 5% and bound 38-fold higher levels of carbonyl-labeled (14)C-DMP (2.66 nmol/mg of macromolecules), with no detectable binding to nucleic acids. Compared to epidermis and plasma, liver had a fivefold higher rate of DMP monoesterase activity (1240 nmol/hr/mg protein), which, when inhibited by 67%, resulted in a 4.4-fold increase in phthalate-bound hepatic macromolecules (0.31 vs. 0.07 nmol of carbonyl-labeled (14)C-DMP/mg macromolecules). In addition to MMP, formaldehyde was produced during the metabolism of DMP by liver. When ethanol was used to inhibit the oxidation of DMP-derived methanol by hepatic homogenates, there resulted a 74% reduction in the accumulation of formaldehyde and similar reductions of 71 and 73% in the binding of methyl-labeled (14)C-DMP to nucleic acids and macromolecules. (Methyl-labeled, unlike carbonyl-labeled, (14)C-DMP yields a (14)C-labeled methanol when hydrolyzed.) These results indicate that the DMP diester ... binds to epidermal and hepatic macromolecules other than nucleic acids, and that although the rapid hepatic metabolism of DMP to its monoester (MMP) and methanol affords protection against higher levels of phthalate binding as well as against DMP-induced bacterial mutagenesis, it also oxidizes DMP-derived methanol to formaldehyde, a metabolite that binds macromolecules, including nucleic acids.
For more Metabolism/Metabolites (Complete) data for DIMETHYL PHTHALATE (12 total), please visit the HSDB record page.
Phthalate esters are first hydrolyzed to their monoester derivative. Once formed, the monoester derivative can be further hydrolyzed in vivo to phthalic acid or conjugated to glucuronide, both of which can then be excreted. The terminal or next-to-last carbon atom in the monoester can also be oxidized to an alcohol, which can be excreted as is or first oxidized to an aldehyde, ketone, or carboxylic acid. The monoester and oxidative metabolites are excreted in the urine and faeces. (A2884)

Associated Chemicals

1,2-Benzenedicarboxylic acid, monomethyl ester; 4376-18-5

Wikipedia

Dimethyl_phthalate
Pyrovalerone

Use Classification

Hazardous Air Pollutants (HAPs)
Fragrance Ingredients
Cosmetics -> Film forming; Plasticiser; Solvent

Methods of Manufacturing

Prepared industrially from phthalic anhydride and methanol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
1,2-Benzenedicarboxylic acid, 1,2-dimethyl ester: ACTIVE

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography with mass spectrometer ion trap detector; Analyte: dimethyl phthalate; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 34 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: dimethyl phthalate; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: dimethyl phthalate; Matrix: wastewater and other waters; Detection Limit: 0.29 ug/L.
Method: EPA-NERL 506; Procedure: gas chromatography with photoionization detection; Analyte: dimethyl phthalate; Matrix: drinking water; Detection Limit: 1.14 ug/L.
For more Analytic Laboratory Methods (Complete) data for DIMETHYL PHTHALATE (12 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... Mice were epicutaneously sensitized with fluorescein isothiocyanate (FITC) dissolved in acetone containing a phthalate ester. Sensitization was evaluated as ear swelling after a challenge with FITC. Draining lymph node cells obtained 24 hr after skin sensitization were examined for FITC fluorescence by means of flow cytometry. FITC-positive cells were characterized with anti-CD11c and anti-CD11b by three-color flow cytometry. ... When mice were sensitized with FITC in acetone containing di-butyl phthalate (DBP) or di-n-propyl phthalate (DPP), strong enhancement of the ear-swelling response was observed. Di-methyl phthalate (DMP) and di-ethyl phthalate (DEP) were less effective but produced some enhancement. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Dimethyl phthalate damages Staphylococcus aureus by changing the cell structure, inducing oxidative stress and inhibiting energy metabolism

Xiaohui Zhu, Hong Liu, Zhigang Wang, Renmao Tian, Shenglin Li
PMID: 34412780   DOI: 10.1016/j.jes.2021.01.031

Abstract

Dimethyl phthalate (DMP), used as a plasticizer in industrial products, exists widely in air, water and soil. Staphylococcus aureus is a typical model organism representing Gram-positive bacteria. The molecular mechanisms of DMP toxicology in S. aureus were researched by proteomic and transcriptomic analyses. The results showed that the cell wall, membrane and cell surface characteristics were damaged and the growth was inhibited in S. aureus by DMP. Oxidative stress was induced by DMP in S. aureus. The activities of succinic dehydrogenase (SDH) and ATPase were changed by DMP, which could impact energy metabolism. Based on proteomic and transcriptomic analyses, the oxidative phosphorylation pathway was enhanced and the glycolysis/gluconeogenesis and pentose phosphate pathways were inhibited in S. aureus exposed to DMP. The results of real-time reverse transcription quantitative PCR (RT-qPCR) further confirmed the results of the proteomic and transcriptomic analyses. Lactic acid, pyruvic acid and glucose were reduced by DMP in S. aureus, which suggested that DMP could inhibit energy metabolism. The results indicated that DMP damaged the cell wall and membrane, induced oxidative stress, and inhibited energy metabolism and activation in S. aureus.


Augmentation of microbial fuel cell and photocatalytic polishing technique for the treatment of hazardous dimethyl phthalate containing wastewater

Sumaya Sarmin, Mostafa Tarek, Chin Kui Cheng, Selvaraj Mohana Roopan, Md Maksudur Rahman Khan
PMID: 33721778   DOI: 10.1016/j.jhazmat.2021.125587

Abstract

In the present paper, the potentiality of integrating microbial fuel cells (MFCs) with a photocatalytic reactor to maximize the wastewater treatment efficiency with concurrent power generation was explored. Dimethyl phthalate (DMP) and acetic acid (AA) were the employed substrate and the co-substrate, respectively, using Pseudomonas aeruginosa as a biocatalyst. MFCs operated by single substrate showed the maximum power generation of 0.75-3.84 W m
whereas an addition of AA as the co-substrate yielded 3-12 fold higher power generation. Pseudomonas aeruginosa produced phenazine-1-carboxylic acid in DMP-fed MFC as the metabolite whereas AA along with DMP yielded pyocyanin which reduced the charge transfer resistance. Chemical oxygen demand (COD) removal efficiency in the MFCs was circa 62% after 11 days of operation. Thereafter, it further increased albeit with a drastic reduction in power generation. Subsequently, the MFC anolyte was treated in a photocatalytic reactor under visible light irradiation and catalyzed by CuO-gC
N
. The performance of photocatalytic reactor was evaluated, with COD and total organic carbon (TOC) removal efficiency of 88% and 86% after 200 min of light irradiation. The present work suggests that the MFC can be integrated with photocatalysis as a sustainable wastewater treatment method with concurrent power generation.


Oxidative stress responses caused by dimethyl phthalate (DMP) and diethyl phthalate (DEP) in a marine diatom Phaeodactylum tricornutum

Kun Gao, Bin Li, Chunye Xue, Jingwei Dong, Pingkang Qian, Qian Lu, Xiangyuan Deng
PMID: 33711610   DOI: 10.1016/j.marpolbul.2021.112222

Abstract

A marine diatom (Phaeodactylum tricornutum) was exposed to different concentrations of dimethyl phthalate (DMP) and diethyl phthalate (DEP) for 96 h within a batch-culture system to investigate their toxicities. Results showed that P. tricornutum could remove DMP and DEP effectively with removal rates of 0.20-0.30 and 0.14-0.21 mg L
h
, respectively. In addition, DMP and DEP significantly inhibited the photosynthesis and chlorophyll a biosynthesis of P. tricornutum with 96-h EC
values of 390.5 mg L
and 74.0 mg L
, respectively. Results of reactive oxygen species (ROS) level suggested that the two PAEs could induce excessive ROS production in the diatom. Moreover, activities of antioxidant enzymes (i.e., SOD and POD) in the diatom increased with the increase of DMP and DEP concentrations. The results will help to understand the toxic mechanisms of PAEs, and provide strong evidences for evaluating their ecological risks in the marine environment.


Revealing the toxicity of dimethyl phthalate (DMP) to the oxygen-carrying function of red blood cells (RBCs): The iron release mechanism

Zhenxing Chi, Jia Liu, Songwen Tan, Hongwei Lin, Weilin Wu, Weiguo Li
PMID: 32841881   DOI: 10.1016/j.chemosphere.2020.128017

Abstract

Phthalic acid esters (PAEs), as typical hormone pollutants, do harms to human health after enrichment over a long term exposure, causing the loss of oxygen-carrying function of red blood cells (RBCs). This study has investigated the mechanism for the toxicity of dimethyl phthalate (DMP) on the oxygen-carrying function of RBCs by measuring the iron release content of hemoglobin (Hb) in vivo and in vitro. The hematologic examination showed that the high dose of DMP at 1000 mg/kg significantly reduced the Hb content and increased the granulocyte content, whereas such toxicity was not relatively observed at a low (50 mg/kg) or a medium (250 mg/kg) dose of DMP. The in vitro experiments showed that DMP, incubated with RBCs, increased the iron release content as a function of DMP concentration. Interestingly, such a phenomenon was not observed when DMP was incubated with Hb alone, indicating that the release of hemoglobin iron could not directly caused by the combination of DMP and hemoglobin. The in vivo experiments indicated that DMP induced iron release and oxidative stress for rat RBCs. Moreover, vitamin C and E was found to reduce the level of iron release by recovering erythrocytes from the oxidative stress induced by DMP. This work has revealed that the oxidative stress induced by DMP, causing the release of Hb iron from RBCs, is the reason for the toxicity of DMP to the oxygen-carrying function.


Targeted degradation of dimethyl phthalate by activating persulfate using molecularly imprinted Fe-MOF-74

Su Ding, Jinquan Wan, Yongwen Ma, Yan Wang, Xitong Li, Jian Sun, Mengjie Pu
PMID: 33109356   DOI: 10.1016/j.chemosphere.2020.128620

Abstract

Adsorptive removal of dimethyl phthalate (DMP) in water combined with advanced oxidation processes (AOPs) has attracted interest. In this work, the adsorptive and catalytic properties of an Fe-based metal-organic framework (Fe-MOF-74) have been improved by molecular imprinting technique. The adsorption behaviors have been evaluated by the Freundlich and pseudo-second-order model. The results have shown that selective adsorption ability of the material for DMP was highly enhanced and chemisorption was dominating. A 1.5-fold increase in catalytic rate after being modified by molecular imprinting indicated that the selective adsorption is crucial. In the synergy of adsorption and catalysis, DMP was first specifically adsorbed on the surface of the material by hydrogen bonds and electrostatic interactions. Then, hydroxyl radicals and sulfate radicals, which were both generated via activation of persulfate (PS), catalytically oxidized DMP. The degradation rate can rapidly reach around 90% in 30 min and three possible degradation pathways were proposed. The molecular imprinting modified catalyst can be used for DMP effective degradation in water.


Sorption behavior of dimethyl phthalate in biochar-soil composites: Implications for the transport of phthalate esters in long-term biochar amended soils

Jinlong Yan, Guixiang Quan
PMID: 32827961   DOI: 10.1016/j.ecoenv.2020.111169

Abstract

The characteristics and content of organo-mineral complex were confirmed to be changed in agriculture soils under the biochar application with long-term, but the resulting environmental effects in the retention and lasting of agrochemicals and xenobiotic pollutants is far from clear. In this study, biochar-soil composites were prepared by one-step dry ball-milling method, and a sorption case study was proceed to investigate the biochar incorporated affection in soils on the transport of dimethyl phthalate (DMP). More surface oxygen-containing functional groups on ball-milled biochar enhanced its complexation with soil minerals. Sorption isotherms of DMP onto the biochar-soil composites were well described by the Freundlich model, both heterogeneous surface and multilayer interactions occurred simultaneously. The kinetics of sorption could be simulated with the pseudo-second-order model (R
> 0.98), while the average sorption energy (E
) calculated from Dubinin-Radushkevich isotherms were found in the range of 3.83-5.60 kJ mol
, which revealed that the sorption processes coexist of chemisorption and physisorption, and π-π electron donor-acceptor interaction, pore-filling and hydrophobic interactions could be identified as the main sorption mechanisms. Desorption of absorbed DMP appeared obvious nonlinear characteristics and lag effect, the calculated hysteresis index (HI) increased with the application of biochar into soil. Considering the phenomenon of biochar aging and soil complexation, it is important to verify how the transport and natural attenuation of contaminant will be influenced by biochar addition, especially the long-term effect in soil ecosystem.


Electrochemical degradation of three phthalate esters in synthetic wastewater by using a Ce-doped Ti/PbO

Dongli Deng, Xiaohua Wu, Mingyuan Li, Sheng Qian, Bobin Tang, Shiqiang Wei, Jinzhong Zhang
PMID: 32640376   DOI: 10.1016/j.chemosphere.2020.127488

Abstract

A Ce-doped Ti/PbO
electrode was prepared in a deposition solution containing Ce
and Pb
ions by electrodeposition, and the surface morphology, crystal structure and elemental states were characterized by SEM, XRD and XPS. The electrode was used to investigate the simultaneous degradation of three phthalate esters (PAEs), i.e., dimethyl phthalate (DMP), diethyl phthalate (DEP) and dibutyl phthalate (DBP) in synthetic wastewaters. The results showed that the electrode exhibited excellent electrocatalytic activity and good reusability and stability, and the removal efficiencies of 5 mg L
DBP, DMP and DEP in 0.05 M Na
SO
(pH 7) reached 98.2%, 95.8% and 81.1% at current density of 25 mA cm
after 10 h degradation, respectively. The degradation processes followed pseudo first-order kinetic model very well, and the observed rate constants of DBP, DEP and DMP were 0.42, 0.40 and 0.29 h
, respectively. The energy consumption in three PAEs degradation was also assessed. The main degradation products of the three PAEs were identified by using liquid chromatography-tandem mass spectrometry, and the possible degradation pathways mainly included dealkylation, hydroxyl addition, decarboxylation and benzene ring cleavage. This work is a promising candidate for efficient treatment of multiple PAEs in wastewater and protection of the aquatic ecological environment.


Effect of the type of soil on dimethyl phthalate degradation by ozone

J Dueñas Moreno, Julia L Rodríguez S, T Poznyak, I Chairez, H J Dorantes-Rosales
PMID: 32501242   DOI: 10.1016/j.jenvman.2020.110863

Abstract

In the present study, ozone was applied for the removal of dimethyl phthalate (DMP) from soil. The effect of several experimental parameters was investigated considering, the initial DMP concentration, ozone flow, the type of soil (sand and agricultural soil) and the presence of α-FeOOH as a potential catalyst in the reaction system with sand. The elimination of DMP using ozone is significantly affected by the type of soil. In the case of sand, conventional ozonation was capable to degrade 74% of the initial DMP concentration (0.5 mg g
) after 8 h of the reaction, however, the mineralization degree was below 50%. Under the same experimental conditions, the complete elimination of DMP was achieved when calcined agricultural soil was present reaching a 70% of mineralization. The presence of metal oxides in calcined agricultural soil combined with ozone produced oxidants species which were responsible of incrementing the mineralization degree (around 20% in comparison with the sand). The toxicity tests on lettuce seed demonstrated lower toxicity of DMP byproducts after ozonation. The DMP high removal efficiencies and the lower toxicity of generated byproducts in soil prove the applicability of ozone treatment for soil remediation.


Accumulation and transport patterns of six phthalic acid esters (PAEs) in two leafy vegetables under hydroponic conditions

Yong Li, Huangqian Yan, Qiyue Liu, Xiaoqing Li, Jing Ge, Xiangyang Yu
PMID: 32220682   DOI: 10.1016/j.chemosphere.2020.126457

Abstract

In this study, we investigated the accumulation and transport patterns of six phthalic acid esters (PAEs) in two leafy vegetables under hydroponic conditions. The tested PAEs included dibutyl phthalate (DBP), diethyl phthalate (DEP), diallyl phthalate (DAP), diisobutyl phthalate (DIBP), dimethyl phthalate (DMP) and benzyl butyl phthalate (BBP), and the tested vegetables included Gaogengbai and Ziyoucai. The results revealed that the six PAEs were taken up by vegetables from the solution, although their accumulation and distribution varied among PAEs. The ability of concentrating PAEs into the roots followed the order of BBP > DBP > DIBP > DAP > DEP > DMP, whereas the ability of concentrating PAEs in plant shoots had the opposite order. By analysing the fractionation of the six PAEs in vegetable roots, DMP had the largest proportion in terms of apoplastic movement, while BBP had the largest proportion in terms of symplastic movement. Correlation analyses revealed that the differences among the accumulation and distribution behaviours of the six PAEs in plant tissues were not only related to their physicochemical parameters, such as alkyl chain length and the octanol/water partition coefficient (logK
), but also related to the proportion of apoplastic and symplastic movement in the plant roots. In addition, PAEs were more readily accumulated in the Gaogengbai roots than in the Ziyoucai roots; however, the opposite trend was observed for the shoots.


Spatial distribution of phthalate esters and the associated response of enzyme activities and microbial community composition in typical plastic-shed vegetable soils in China

Bin Zhou, Lixia Zhao, Yuebo Wang, Yang Sun, Xiaojing Li, Huijuan Xu, Liping Weng, Zheng Pan, Side Yang, Xingping Chang, Yongtao Li
PMID: 32213368   DOI: 10.1016/j.ecoenv.2020.110495

Abstract

The widespread use of phthalate esters (PAEs) in plastic products has made them ubiquitous in environment. In this study, 93 soil samples were collected in 31 plastic-sheds from one of China's largest vegetable production bases, Shouguang City, Shandong Province, to investigate the pollution characteristics and composition of PAEs in soils. Eleven PAEs were detected in the soil samples with the total concentration of 756-1590 μg kg
dry soil. Di (2-ethylhexyl) phthalate (DEHP), bis (2-n-butoxyethyl) phthalate (DBEP), di-isobutyl phthalate (DiBP) and di-n-butyl phthalate (DBP) were the main pollutants with the highest concentrations. Moreover, soil properties, including pH, total organic carbon (TOC), soil enzyme activities, and soil microbial community characteristics, were monitored to explore the associated formation mechanisms. The concentration of PAEs in the plastic-shed vegetable soils was regionalized and the contamination degree in different regions was related to soil microbial characteristics and soil enzyme activities. Phthalate ester is positively correlated with catalase and sucrase, and negatively correlated with dehydrogenase and urease. Furthermore, some tolerant and sensitive bacteria were selected, which possibly could be used as potential indicators of PAE contamination in soil. Dimethyl phthalate (DMP) and DBP also had greater effects on the soil microbial community than other PAEs. The results will provide essential data and support the control of PAEs in plastic-shed vegetable soils in China.


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